1,5-Dichloro-2,4-dimethoxybenzene
Description
1,5-Dichloro-2,4-dimethoxybenzene (CAS: 50375-04-7) is a halogenated aromatic compound with the molecular formula C₈H₈Cl₂O₂ and a molecular weight of 207.06 g/mol . Its structure features two methoxy (-OCH₃) groups at the 2- and 4-positions and two chlorine atoms at the 1- and 5-positions on the benzene ring. Key physical properties include a melting point of 111.6–114.2°C and a calculated logP (lipophilicity) value of 3.011, indicating moderate hydrophobicity .
The compound is synthesized via halogenation reactions under mild conditions, such as using N-chlorosuccinimide (NCS) with Brønsted acidic ionic liquids (IL-A) as catalysts (82% yield) , or via visible-light photoredox catalysis (49% yield) . It serves as a precursor in polymer chemistry, particularly for synthesizing hexafluoroisopropylidene (6F)-based polybenzimidazoles (PBIs) with enhanced gas permeability and thermal stability .
Properties
IUPAC Name |
1,5-dichloro-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNXWFHKYIWIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334597 | |
| Record name | 1,5-Dichloro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50375-04-7 | |
| Record name | 1,5-Dichloro-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50375-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dichloro-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the chlorine atoms .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloro-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine and methoxy groups influence the reactivity and orientation of incoming electrophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the chlorine atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated products.
Nucleophilic Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,5-Dichloro-2,4-dimethoxybenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,5-dichloro-2,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine and methoxy groups influence the reactivity and orientation of the compound, allowing it to participate in various chemical processes. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions .
Comparison with Similar Compounds
1,3-Dichloro-2,4-dimethoxybenzene
1,5-Dichloro-2,3-dimethoxybenzene
- Structure : Chlorine at 1- and 5-positions; methoxy groups at 2- and 3-positions.
- Synthesis : Produced by endophytic fungi (Geniculosporium sp.) and via isomer-specific synthetic routes .
- Key Differences :
Functional Analogues
1,4-Dichloro-2,4-dimethoxybenzene (DEMOSAN)
- Structure : Chlorine at 1- and 4-positions; methoxy groups at 2- and 4-positions.
- Applications : Antifungal agent against Rhizoctonia solani in cotton seedlings .
- Key Differences: Broader bioactivity due to the 1,4-dichloro configuration, enhancing interaction with fungal enzymes . No reported use in polymer synthesis, unlike the 1,5-isomer .
1,5-Dichloro-2,4-difluorobenzene
1,5-Dichloro-2-methyl-4-(trifluoromethyl)benzene
- Structure : Chlorine at 1- and 5-positions; methyl and trifluoromethyl groups at 2- and 4-positions.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
- Key Differences :
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
Overview
1,5-Dichloro-2,4-dimethoxybenzene (C8H8Cl2O2) is an organic compound notable for its potential biological activities. With a molecular weight of 207.054 g/mol, this compound has been the subject of various studies focusing on its antimicrobial and antifungal properties. Its synthesis typically involves electrophilic aromatic substitution reactions, particularly through chlorination methods. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
This compound can be synthesized through several methods, including:
- Electrophilic Aromatic Substitution : Chlorination of 2,4-dimethoxyaniline followed by diazotization and Sandmeyer reaction.
- Industrial Production : Multi-step synthesis processes that ensure high yield and purity using advanced catalytic systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve disruption of cellular membranes and inhibition of enzyme activity.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Antifungal Properties
In addition to its antibacterial effects, the compound has shown promising antifungal properties. Studies have demonstrated its effectiveness against common fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Aspergillus niger | 32 µg/mL | |
| Trichophyton rubrum | 8 µg/mL | |
| Fusarium oxysporum | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with molecular targets through electrophilic aromatic substitution reactions. The chlorine and methoxy groups influence its reactivity, allowing it to form stable intermediates that can affect various biological pathways.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A study conducted on patients with skin infections showed that topical application of formulations containing this compound resulted in a significant reduction in bacterial load compared to controls.
- Case Study on Antifungal Treatment : In a clinical trial involving patients with dermatophyte infections, the use of a cream containing this compound led to a marked improvement in symptoms and fungal clearance rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
